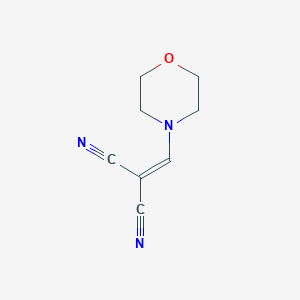

2-(4-Morpholinylmethylene)malononitrile

Description

Significance of Malononitrile (B47326) and Activated Methylene (B1212753) Compounds in Organic Synthesis

Organic compounds that feature a methylene group (-CH2-) flanked by two electron-withdrawing groups are known as activated methylene compounds. This structural arrangement significantly increases the acidity of the methylene protons, making the central carbon atom a potent nucleophile after deprotonation. researchgate.net Malononitrile, with the chemical formula CH₂(CN)₂, is a quintessential example of an activated methylene compound where two cyano (-CN) groups activate the central methylene unit. scispace.comnih.gov

The enhanced acidity of the α-carbon in malononitrile allows for the easy formation of a resonance-stabilized carbanion in the presence of a base. researchgate.net This carbanion is a key intermediate in numerous carbon-carbon bond-forming reactions, which are fundamental operations in organic synthesis. scispace.com Consequently, malononitrile serves as a crucial starting material for a vast array of molecular constructions, from simple acyclic structures to complex heterocyclic systems that form the backbone of many pharmaceutical and industrial chemicals. nih.govresearchgate.net Its utility is particularly prominent in condensation reactions, multicomponent reactions, and as a precursor for various functional groups. nih.gov

Overview of Alkylidenemalononitriles as Versatile Synthons

A major application of malononitrile is in the Knoevenagel condensation, a reaction where an activated methylene compound reacts with an aldehyde or ketone to form a new carbon-carbon double bond. nih.govnih.gov When malononitrile is used in this reaction, the products are alkylidenemalononitriles or arylidenemalononitriles. nih.gov These compounds are characterized by a dicyanovinyl group (>C=C(CN)₂) and are highly valuable as versatile synthons—molecular fragments primed for further synthetic elaboration.

The versatility of alkylidenemalononitriles stems from two primary features: the electron-deficient double bond and the two nitrile groups. The double bond is highly susceptible to nucleophilic attack, such as in Michael additions, while the nitrile groups can participate in cyclization reactions to form a wide variety of heterocyclic rings, including pyridines, pyrans, and pyrimidines. researchgate.netresearchgate.net This reactivity makes alkylidenemalononitriles powerful intermediates for building molecular complexity, enabling the synthesis of diverse and structurally intricate heterocyclic frameworks from simple starting materials. nih.govresearchgate.net

Contextualization of 2-(4-Morpholinylmethylene)malononitrile: Structural Features and Research Relevance

This compound belongs to a specific subclass of alkylidenemalononitriles known as enaminonitriles. These molecules are distinguished by the presence of a nitrogen atom attached to the carbon-carbon double bond. This particular structure is a classic example of a "push-pull" system.

Structural Features: The key structural feature of this compound is the intramolecular charge-transfer character established by its substituent groups.

Electron-Donating Group (Push): The nitrogen atom of the morpholine (B109124) ring acts as an electron-donating group, pushing electron density into the π-system of the double bond. nih.gov

Electron-Accepting Group (Pull): The two cyano groups on the adjacent carbon atom are powerful electron-withdrawing groups, pulling electron density from the π-system.

This push-pull nature polarizes the molecule, making the double bond particularly electron-rich and highly reactive. The general properties of this compound are summarized in the table below.

| Property | Data |

| IUPAC Name | 2-(morpholin-4-ylmethylene)malononitrile |

| Molecular Formula | C₈H₉N₃O |

| Class | Enaminonitrile, Push-Pull Alkene |

| Key Functional Groups | Morpholine, Dicyanovinyl |

Research Relevance and Applications: The primary research relevance of this compound lies in its role as a highly versatile intermediate for the synthesis of heterocyclic compounds. researchgate.netresearchgate.net Enaminonitriles are well-established building blocks in synthetic organic chemistry due to their multiple reactive sites. researchgate.net The electron-rich double bond can react with electrophiles, while the nitrile groups are excellent participants in cycloaddition and cyclocondensation reactions.

While specific research focusing exclusively on this compound is not extensively documented in dedicated studies, its synthetic utility can be understood from the well-established chemistry of analogous enaminonitriles. These compounds are routinely used to construct a variety of important heterocyclic scaffolds.

| Heterocyclic System | Synthetic Utility of Enaminonitrile Precursors |

| Pyridine (B92270) Derivatives | Enaminonitriles react with various reagents to form highly substituted pyridine rings, which are core structures in many pharmaceuticals. researchgate.net |

| Pyrimidine Derivatives | Cyclocondensation reactions involving enaminonitriles can yield pyrimidines, a crucial scaffold in medicinal chemistry. researchgate.net |

| Thiophene Derivatives | Used in Gewald-type reactions to produce functionalized aminothiophenes. |

| Fused Heterocycles | Serve as precursors for more complex fused systems like pyrazolo[1,5-a]pyrimidines and pyrido[1,2-a]pyrimidines. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(morpholin-4-ylmethylidene)propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-5-8(6-10)7-11-1-3-12-4-2-11/h7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJZXGXGTRXJJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C=C(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288498 | |

| Record name | 2-(4-Morpholinylmethylene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38238-94-7 | |

| Record name | NSC56177 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Morpholinylmethylene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Preparation of Malononitrile (B47326): Foundation for Derivative Synthesis

Malononitrile, with the chemical formula CH₂(CN)₂, is a critical building block in organic synthesis due to its highly activated methylene (B1212753) group. Its industrial and laboratory-scale production is achieved through several established routes.

The most common laboratory and industrial methods for synthesizing malononitrile involve the dehydration of cyanoacetamide. This process utilizes various dehydrating agents to remove a molecule of water from the amide.

Phosphorus-based reagents are particularly effective. For instance, phosphorus pentachloride (PCl₅) reacts with cyanoacetamide, typically in a heated mixture, to produce malononitrile with yields ranging from 67–80%. orgsyn.org Similarly, phosphorus oxychloride (POCl₃) can be used, often in a solvent like ethylene (B1197577) dichloride and in the presence of salt, to facilitate the reaction and improve the physical characteristics of the solid byproducts. google.com Other reagents, such as triphosgene, have also been employed as dehydrating agents in the presence of catalysts like N,N-dimethylformamide or triethylamine.

| Dehydrating Agent | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|

| Phosphorus Pentachloride (PCl₅) | Neat mixture, heated | 67-80% | orgsyn.org |

| Phosphorus Oxychloride (POCl₃) | Reflux in ethylene dichloride | 57-72% | google.com |

| Triphosgene | Acetonitrile (B52724)/Toluene, N,N-dimethylformamide catalyst | ~75% | google.com |

| Cyanuric Chloride | Polar solvent (e.g., Acetonitrile), catalytic DMF | 44-67% | sbq.org.br |

On a large industrial scale, a prominent method for malononitrile production is the gas-phase reaction between acetonitrile (CH₃CN) and cyanogen (B1215507) chloride (NCCl) at high temperatures. orgsyn.orggoogle.com This continuous process is favored for its efficiency and lower waste production compared to liquid-phase dehydration methods. orgsyn.org More theoretical research has also explored the feasibility of gas-phase synthesis under unique conditions, such as those found in the upper atmosphere of Titan, highlighting the fundamental reactivity of the precursor molecules. enamine.netorgsyn.org

An alternative dehydration process employs cyanuric chloride as the dehydrating agent. This method is considered milder than using phosphorus-based reagents. The reaction is typically carried out in a polar solvent, such as acetonitrile or tetrahydrofuran, in which cyanoacetamide is soluble. sbq.org.br A catalytic amount of N,N-dimethylformamide (DMF) is crucial for the reaction's success. sbq.org.br The process involves heating the mixture to between 50-60°C for several hours. sbq.org.br A significant advantage of this method is the avoidance of phosphorus-containing waste streams, which can be environmentally problematic.

Synthetic Routes to 2-(4-Morpholinylmethylene)malononitrile

The synthesis of the target compound, an enamine, is achieved through a condensation reaction that joins the malononitrile backbone with a morpholine (B109124) moiety via a single-carbon bridge.

The formation of this compound is accomplished via a reaction that is a variant of the Knoevenagel condensation. In this specific synthesis, a three-component reaction is typically employed involving malononitrile, a one-carbon electrophile such as triethyl orthoformate, and morpholine. google.comgoogle.com

The reaction proceeds in a stepwise manner. First, malononitrile reacts with triethyl orthoformate, often with heating and in the presence of a catalyst like acetic anhydride (B1165640), to form a highly reactive intermediate, 2-(ethoxymethylene)malononitrile. mdpi.com This intermediate is a potent electrophile. In the second step, the nucleophilic secondary amine, morpholine, is added. It attacks the electrophilic carbon of the methylene bridge, displacing the ethoxy group to form the stable enamine product, this compound. google.comgoogle.com The reaction is typically driven to completion by heating the mixture. google.com

While the specific synthesis of this compound from an orthoformate intermediate does not always require a strong catalyst due to the high reactivity of the intermediate, the broader class of Knoevenagel condensations involving malononitrile and carbonyl compounds benefits significantly from catalysis. These catalysts serve to deprotonate the acidic methylene group of malononitrile, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon.

A wide array of catalytic systems has been developed for this purpose:

Homogeneous Catalysts : Simple amine bases like piperidine (B6355638) and their salts (e.g., piperidinium (B107235) acetate) are classic catalysts for this reaction. More recently, ionic liquids, such as hexamethylenetetramine-based salts, have been shown to be effective and recyclable catalysts that can facilitate the reaction under solvent-free conditions.

Heterogeneous Catalysts : To simplify product purification and catalyst recovery, numerous solid catalysts have been investigated. These include:

Metal Oxides and Mixed Metal Oxides : Materials like CeZrO₄-δ have demonstrated catalytic activity for Knoevenagel condensations. researchgate.net

Metal-Organic Frameworks (MOFs) : The high surface area and tunable basic sites of MOFs make them excellent catalysts. For example, copper-based HKUST-1, particularly when functionalized with amine groups (e.g., ethylenediamine), has been used to catalyze the condensation of benzaldehyde (B42025) derivatives with malononitrile rapidly at room temperature. researchgate.netnih.gov

Nanoparticle Catalysts : Bimetallic nanohybrids, such as nickel-copper nanoparticles supported on multi-walled carbon nanotubes (NiCu@MWCNT), have shown outstanding performance, attributed to a large active surface area and high stability. nih.gov

| Catalyst Type | Specific Example | Typical Aldehyde Substrate | Conditions | Reference |

|---|---|---|---|---|

| Ionic Liquid | [MeHMTA]BF₄ | Benzaldehyde | Solvent-free, Room Temp. | |

| Metal-Organic Framework (MOF) | HKUST-ED (Amine-functionalized) | Benzaldehyde | Ethanol (B145695), Room Temp. | researchgate.net |

| Nanohybrid | NiCu@MWCNT | Aryl & Aliphatic Aldehydes | Water/Methanol, Room Temp. | nih.gov |

| Mixed Metal Oxide | CeZrO₄-δ | Benzaldehyde | Solvent-free, 80°C | researchgate.net |

Knoevenagel Condensation as a Primary Synthetic Approach

Optimization of Reaction Conditions for Alkylidenemalononitrile Formation

The formation of the C=C double bond in alkylidenemalononitrile structures is most commonly achieved through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, such as malononitrile, with an aldehyde or ketone. In the context of this compound, the reaction is analogous, involving the condensation of malononitrile with a morpholine-containing one-carbon electrophile.

The optimization of this transformation is crucial for achieving high yields and purity. Key parameters that are systematically varied include the choice of catalyst, solvent, temperature, and reaction time. While specific optimization data for this compound is not extensively published, the principles can be illustrated using a model Knoevenagel condensation reaction between an aldehyde and malononitrile, which has been thoroughly investigated.

Research into the synthesis of pyrano[2,3-d]pyrimidine diones, which involves an initial Knoevenagel condensation, provides a clear example of this optimization process. pcbiochemres.com In a model reaction between barbituric acid, an aldehyde, and malononitrile, the catalyst and solvent were systematically varied to determine the optimal conditions. pcbiochemres.com

Effect of Catalyst: The efficiency of the condensation is highly dependent on the catalyst. A study tested the model reaction with 10 mol% of various catalysts in an ethanol/water solvent system at 60 °C. The results demonstrated that isonicotinic acid provided the highest yield in the shortest time.

Interactive Data Table: Catalyst Optimization for a Model Knoevenagel Reaction pcbiochemres.com Reaction Model: Barbituric acid (2 mmol), 4-chlorobenzaldehyde (B46862) (2 mmol), malononitrile (2.2 mmol) in EtOH/H2O at 60°C.

| Catalyst (10 mol%) | Time (min) | Yield (%) |

| Isonicotinic Acid | 25 | 90 |

| Nicotinic Acid | 40 | 82 |

| Piperidine | 60 | 70 |

| No Catalyst | 180 | 25 |

Effect of Solvent: The choice of solvent plays a critical role in reaction efficiency by influencing reactant solubility and the stability of intermediates. The same model reaction was tested with the optimal catalyst (10 mol% isonicotinic acid) in various solvents. A mixture of ethanol and water (19:1) was found to be the most effective medium, yielding the best result. pcbiochemres.com

Interactive Data Table: Solvent Optimization for a Model Knoevenagel Reaction pcbiochemres.com Reaction Model: Barbituric acid (2 mmol), 4-chlorobenzaldehyde (2 mmol), malononitrile (2.2 mmol) with 10 mol% isonicotinic acid.

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

| EtOH/H₂O (19:1) | 60 | 25 | 90 |

| H₂O | 60 | 90 | 65 |

| Ethanol | 60 | 45 | 80 |

| Ethyl Acetate | 60 | 120 | 40 |

| Acetone | 60 | 120 | 45 |

These findings highlight that careful optimization of both catalyst and solvent is essential for maximizing the yield and minimizing the reaction time for the formation of alkylidenemalononitriles.

Exploration of Alternative Synthetic Strategies

Beyond the direct condensation and optimization of classical conditions, researchers have explored a variety of alternative strategies for the synthesis of 2-(aminomethylene)malononitriles and related compounds. These strategies often focus on using different precursors, employing novel reagents, or utilizing non-conventional energy sources to enhance reaction efficiency and sustainability.

Two-Step Synthesis via Alkoxymethylene Intermediate: A common and effective alternative strategy is a two-step process. First, malononitrile is reacted with an orthoformate, such as triethoxymethane, in the presence of a dehydrating agent like acetic anhydride to form an intermediate, 2-(ethoxymethylene)malononitrile. mdpi.com This activated enol ether is then readily susceptible to nucleophilic substitution. In the second step, the ethoxy group is displaced by a secondary amine, such as morpholine, to yield the final this compound product. This method offers high yields and purity as the intermediate is often stable and easily purified.

Use of Aminal Esters and Amide Acetals: Specialised reagents have been developed for the direct aminomethylenation of active methylene compounds.

Bredereck's Reagent (tert-butoxybis(dimethylamino)methane) is a powerful reagent used for the enamination of CH-acidic compounds like malononitrile. enamine.netmyuchem.comwikipedia.org The reaction typically proceeds by heating the active methylene compound with the reagent, which generates a reactive formamidinium ion in situ. wikipedia.org While the standard reagent yields a dimethylamino derivative, analogous reagents with other amine fragments can be used.

N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA) is another widely used reagent that reacts with malononitrile to form 2-((dimethylamino)methylene)malononitrile. nih.gov Similar to the two-step approach, this intermediate can potentially react further with morpholine in a transamination reaction to give the desired product.

Non-Conventional Energy Sources: To accelerate reaction rates and often improve yields, alternative energy sources have been successfully applied.

Microwave Irradiation: The use of microwave heating has been shown to dramatically reduce reaction times for Knoevenagel-type condensations, often leading to higher yields and cleaner reactions under solvent-free or aqueous conditions. scispace.com

Ultrasonic Irradiation (Sonication): Sonochemistry provides another green alternative to conventional heating. nih.gov The acoustic cavitation generated by ultrasound enhances mass transfer and accelerates the reaction between aldehydes and malononitrile, often at ambient temperature and in environmentally benign solvents like ethanol or water. nih.govbhu.ac.in

Novel Catalytic Systems: The development of advanced catalysts represents another frontier in synthetic strategy. A patent describes a novel ruthenium-on-carbon (Ru/C) catalyzed synthesis of methylene malononitrile compounds from ketones and malononitrile. google.com This method is notable for proceeding under neutral, base-free conditions, which avoids the formation of salt byproducts and simplifies purification, representing a significant departure from the traditional base-catalyzed Knoevenagel condensation. google.com

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Reactivity of the Malononitrile (B47326) Moiety

The malononitrile unit is characterized by a methylene (B1212753) group flanked by two strongly electron-withdrawing cyano groups. This structural feature renders the methylene protons acidic, facilitating the formation of a stabilized carbanion. This carbanion is a potent nucleophile and plays a crucial role in the compound's reactivity.

The nucleophilic character of the malononitrile moiety is central to its role in various condensation and addition reactions. While the primary reactivity of 2-(4-morpholinylmethylene)malononitrile often involves the electrophilic double bond, the underlying malononitrile structure is fundamental to its synthesis and subsequent cyclization reactions. For instance, the initial formation of this compound often proceeds via a Knoevenagel condensation between an appropriate morpholine-containing aldehyde equivalent and malononitrile itself. scispace.comresearchgate.net

In subsequent transformations, after an initial Michael addition to the double bond, the nucleophilic character of the malononitrile-derived portion of the molecule is key to intramolecular cyclization steps. The carbanion can attack various internal electrophilic centers, leading to the formation of diverse ring systems. chemmethod.com

Electrophilic Character of the Alkylidene Double Bond

The alkylidene double bond in this compound is electron-deficient due to the conjugation with the two electron-withdrawing cyano groups of the malononitrile moiety. This polarization makes the β-carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles in a Michael-type or 1,4-conjugate addition. This reaction is a cornerstone of the compound's utility in synthetic chemistry.

The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final addition product. This electrophilicity is exploited in numerous multi-component and cyclization reactions to build complex molecular architectures.

Participation in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a final product that incorporates substantial portions of all the starting materials. nih.gov this compound, or more commonly, its constituent parts (an aldehyde, malononitrile, and a nucleophile), are frequently employed in MCRs to construct complex heterocyclic libraries. nih.govresearchgate.net

A prominent example is the synthesis of 2-amino-4H-pyrans and related systems. In these reactions, an aldehyde, malononitrile, and a C-H activated acid like dimedone or ethyl acetoacetate (B1235776) react together, often catalyzed by a base or a Lewis acid. nih.gov The reaction sequence typically involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate, which is structurally analogous to the title compound. This intermediate then undergoes a Michael addition with the enolate of the C-H activated acid, followed by an intramolecular cyclization and tautomerization to afford the final pyran derivative. nih.govfrontiersin.org This strategy highlights the efficiency of MCRs in rapidly generating molecular complexity from simple precursors. nih.gov

Cyclization Reactions Leading to Heterocyclic Systems

The versatile reactivity of this compound and its in situ generated analogues makes it a powerful tool for the synthesis of a wide variety of heterocyclic compounds. nih.gov Its ability to act as a Michael acceptor, coupled with the reactive nitrile groups, facilitates numerous domino and cyclization cascades.

One of the most well-documented applications of this reactive intermediate is in the synthesis of 2-amino-4H-chromene derivatives. chemmethod.comnih.govfrontiersin.org These compounds are typically prepared via a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a phenolic compound, such as 2-naphthol, resorcinol, or other activated phenols. chemmethod.comfrontiersin.org

The reaction mechanism is believed to proceed as follows:

Knoevenagel Condensation: The reaction is initiated by the base-catalyzed Knoevenagel condensation of the aromatic aldehyde with malononitrile to form an electrophilic benzylidene malononitrile intermediate.

Michael Addition: The phenolic compound, acting as a nucleophile (often as its phenoxide), attacks the electrophilic double bond of the benzylidene malononitrile intermediate in a Michael addition.

Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization where the oxygen of the phenoxide attacks one of the nitrile groups.

Tautomerization: A final tautomerization step yields the stable 2-amino-4H-chromene scaffold. chemmethod.com

A variety of catalysts, including bases like piperidine (B6355638) and triethylamine, as well as various heterogeneous and nanocatalysts, have been employed to promote this reaction under different conditions, including solvent-free and microwave-assisted protocols. nih.govfrontiersin.orgias.ac.in

Table 1: Examples of Three-Component Synthesis of 2-Amino-4H-chromene Derivatives

| Aldehyde Component | Phenolic Component | Catalyst | Product | Reference |

| 4-Chlorobenzaldehyde (B46862) | 2-Naphthol | MOF-5 | 2-Amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile | chemmethod.com |

| Benzaldehyde (B42025) | 4-Hydroxycoumarin | MNPs@Cu | 2-Amino-4-phenyl-5H-pyrano[3,2-c]chromene-3-carbonitrile-5-one | nih.gov |

| Various Aryl Aldehydes | Orcinol | Triethylamine | Various 2-amino-7-hydroxy-5-methyl-4-aryl-4H-chromene-3-carbonitriles | frontiersin.org |

| Pyrazole-4-carbaldehyde | 2-Naphthol | Ammonium Acetate | 2-Amino-4-(pyrazolyl)-4H-benzo[h]chromene-3-carbonitrile | ias.ac.in |

Beyond chromenes, the reactivity of this compound and related intermediates is harnessed to create other important heterocyclic frameworks.

Pyran Derivatives: As mentioned in the context of MCRs, reaction with 1,3-dicarbonyl compounds like ethyl acetoacetate or dimedone leads to the formation of highly substituted 2-amino-4H-pyran derivatives. nih.govnih.gov The reaction follows a similar Michael addition-cyclization pathway.

Pyrazole (B372694) Derivatives: Pyrano[2,3-c]pyrazoles are synthesized through a four-component reaction of a hydrazine (B178648) derivative (e.g., phenylhydrazine), a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and malononitrile. frontiersin.orgnih.govresearchgate.net In this sequence, the pyrazolone (B3327878) ring is formed first from the hydrazine and β-ketoester. This pyrazolone then acts as the nucleophile in a subsequent three-component reaction with the aldehyde and malononitrile to construct the fused pyran ring. frontiersin.org

Isoxazole (B147169) Derivatives: The synthesis of isoxazole derivatives can be achieved by reacting α,β-unsaturated ketones (chalcones), which can be conceptually derived from a Knoevenagel-type condensation, with hydroxylamine (B1172632) hydrochloride. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl group, followed by attack on the β-carbon and subsequent cyclization with dehydration to form the isoxazole ring. While not a direct reaction of the title compound, it showcases the utility of the underlying α,β-unsaturated dinitrile scaffold in accessing diverse heterocycles.

Table 2: Synthesis of Various Heterocyclic Frameworks

| Target Heterocycle | Key Reactants (in addition to Aldehyde & Malononitrile) | Resulting Framework | Reference |

| Dihydropyrano[2,3-c]pyrazole | Phenylhydrazine, Ethyl Acetoacetate | 6-Amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | frontiersin.org |

| Tetrahydrobenzo[b]pyran | Dimedone | 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | nih.gov |

| Isoxazole (via chalcone (B49325) intermediate) | Hydroxylamine Hydrochloride | 3,5-Disubstituted isoxazole | researchgate.net |

Construction of Other Nitrogen- and Sulfur-Containing Heterocycles

The electrophilic nature of the β-carbon of the enaminonitrile system in this compound, coupled with the reactivity of the nitrile groups, makes it an excellent building block for the synthesis of diverse heterocyclic scaffolds.

Nitrogen-Containing Heterocycles:

One of the prominent applications of this compound is in the synthesis of substituted pyrazoles . The reaction of enaminonitriles with hydrazine derivatives is a well-established method for constructing the pyrazole ring. In a typical reaction, this compound can react with hydrazine hydrate, where the hydrazine undergoes a nucleophilic attack on the β-carbon, leading to the displacement of the morpholine (B109124) group. Subsequent intramolecular cyclization involving one of the nitrile groups results in the formation of a 3,5-diaminopyrazole derivative. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired pyrazole product.

Furthermore, this compound can serve as a precursor for the synthesis of various pyridine (B92270) derivatives. The reaction of enaminonitriles with compounds containing an active methylene group, in the presence of a base, can lead to the formation of highly substituted pyridines. For instance, the reaction of this compound with a 1,3-dicarbonyl compound can proceed through a series of condensation and cyclization reactions to afford functionalized pyridine scaffolds. The morpholine moiety acts as a good leaving group, facilitating the initial Michael addition of the active methylene compound.

Sulfur-Containing Heterocycles:

The synthesis of thiophenes from this compound can be achieved through the renowned Gewald reaction . This multicomponent reaction typically involves a carbonyl compound, an active methylene nitrile, elemental sulfur, and a catalytic amount of a base. In the context of this compound, it can be considered a pre-formed enamine component. The reaction would proceed by the addition of elemental sulfur to the nucleophilic α-carbon of the malononitrile moiety, followed by reaction with a suitable carbonyl compound and subsequent cyclization and aromatization to yield a 2-aminothiophene derivative. The morpholine group can either be retained or displaced depending on the specific reaction conditions and the other reactants involved.

Below is a table summarizing the synthesis of these heterocycles from this compound:

| Heterocycle | Reagents | Key Reaction Type |

| Pyrazoles | Hydrazine Hydrate | Nucleophilic Addition-Cyclization |

| Pyridines | Active Methylene Compounds | Michael Addition-Condensation |

| Thiophenes | Elemental Sulfur, Carbonyl Compound, Base | Gewald Reaction |

Detailed Mechanistic Pathways of Key Transformations

The reactivity of this compound is governed by the interplay of its functional groups. Understanding the mechanistic pathways of its reactions is crucial for predicting product outcomes and designing new synthetic strategies.

Enolate Intermediates:

In many reactions, particularly those involving the formation of carbon-carbon bonds at the α-position, the generation of an enolate or a related carbanionic intermediate is a key step. In the presence of a base, the proton at the α-carbon of the malononitrile unit can be abstracted, forming a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in various reactions, such as alkylations and additions to carbonyl compounds. The stability of this intermediate is enhanced by the electron-withdrawing nature of the two nitrile groups.

Iminium Ion Formation:

The morpholine moiety in this compound can play a crucial role in its reactivity through the formation of an iminium ion intermediate. Under acidic conditions or upon reaction with an electrophile, the nitrogen atom of the morpholine can be protonated or alkylated. This can lead to the elimination of the morpholine group and the formation of a highly reactive electrophilic species, which can be represented as a resonance hybrid of a carbocation and an iminium ion. This iminium ion intermediate is highly susceptible to nucleophilic attack at the methylene carbon, providing a pathway for the introduction of various substituents. This mechanism is particularly relevant in reactions where the morpholine group is displaced.

A plausible mechanistic pathway for the reaction with a nucleophile (Nu⁻) involving an iminium ion intermediate is as follows:

Protonation of the morpholine nitrogen.

Elimination of morpholine to form an electrophilic intermediate.

Nucleophilic attack on the methylene carbon.

Deprotonation to yield the substituted product.

Bioorthogonal Reaction Potentials of Malononitrile Derivatives

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The unique reactivity of malononitrile derivatives, including this compound, suggests their potential for development as bioorthogonal reagents.

The enamine moiety, with its nucleophilic character, and the α,β-unsaturated nitrile system, with its electrophilic character, provide dual reactivity that could be exploited for bioorthogonal ligations. For instance, the enamine could potentially react with specific bioorthogonal partners, such as strained alkynes or aldehydes, under physiological conditions.

Moreover, the Michael acceptor property of the α,β-unsaturated dinitrile system could be utilized for bioorthogonal conjugation with biological thiols, such as cysteine residues in proteins. This type of reaction is known to proceed under mild, biocompatible conditions. The rate and specificity of such a reaction would need to be carefully tuned to ensure orthogonality to other biological nucleophiles.

While the direct application of this compound in bioorthogonal chemistry is an emerging area of research, the inherent reactivity of its functional groups presents exciting possibilities for the design of novel bioorthogonal probes and labeling strategies. Further investigation is required to explore the kinetics, selectivity, and biocompatibility of its reactions in a biological context.

Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of protons and carbon atoms within the 2-(4-Morpholinylmethylene)malononitrile molecule can be mapped.

For comparative analysis, related compounds such as 2-(4-methylbenzylidene)malononitrile (B52347) and 2-(4-(diphenylamino)benzylidene)malononitrile have been characterized by NMR. For instance, in similar structures, the vinyl proton typically appears as a singlet in the downfield region of the ¹H NMR spectrum. The carbon of the malononitrile (B47326) group attached to the methylene (B1212753) bridge is also characteristically shifted. However, without specific experimental data for the title compound, a detailed analysis remains speculative.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

While a specific IR spectrum for this compound was not found, predictions can be made based on its structure. A strong, sharp absorption band is anticipated in the region of 2200-2230 cm⁻¹ due to the C≡N stretching vibration of the two nitrile groups. The C=C double bond of the methylidene bridge would likely show a stretching vibration in the range of 1600-1650 cm⁻¹. The C-N stretching vibrations of the morpholine (B109124) ring are expected to appear in the 1000-1300 cm⁻¹ region, and the C-O-C stretching of the ether linkage within the morpholine ring would typically be observed around 1100 cm⁻¹. The C-H stretching vibrations of the methylene groups of the morpholine ring would be visible in the 2850-2960 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. In a mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight.

Specific mass spectrometry data for this compound could not be retrieved. However, the expected molecular weight can be calculated from its chemical formula (C₉H₁₁N₃O). The fragmentation pattern would likely involve the cleavage of the morpholine ring and the loss of small molecules like HCN. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

A complete single-crystal X-ray diffraction study for this compound is not available in the surveyed literature. However, the crystal structure of a closely related compound, 2-[methylthio(morpholino)methylene]malononitrile, has been reported. This analogue provides valuable insights into the likely structural features of the title compound.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Based on the analysis of similar structures, the C=C double bond is expected to have a length of approximately 1.34-1.38 Å. The C-C bonds within the malononitrile fragment would be around 1.42-1.45 Å, and the C≡N triple bonds are anticipated to be in the range of 1.14-1.16 Å. The bond angles around the sp² hybridized carbons of the double bond would be approximately 120°. The geometry of the morpholine ring is expected to adopt a chair conformation.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

The packing of molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound, potential intermolecular interactions could include dipole-dipole interactions due to the polar nitrile groups and the morpholine ring. Weak C-H···N or C-H···O hydrogen bonds might also play a role in stabilizing the crystal structure. The presence of any aromatic rings would introduce the possibility of π-π stacking interactions. Without experimental data, a definitive analysis of the crystal packing and intermolecular interactions is not possible.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. It determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the molecule.

Specific elemental analysis data for this compound was not found in the available resources. For a compound with the molecular formula C₉H₁₁N₃O, the theoretical elemental composition would be:

Carbon (C): 61.00%

Hydrogen (H): 6.26%

Nitrogen (N): 23.71%

Oxygen (O): 9.03%

Experimental values from an elemental analyzer would be expected to be in close agreement with these calculated percentages to verify the purity and stoichiometry of the compound.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and equilibrium geometry of molecules. arxiv.orgpennylane.ai For 2-(4-Morpholinylmethylene)malononitrile, geometry optimization is typically performed to locate the minimum energy structure on the potential energy surface. researchgate.net This process involves iterative calculations of forces on the atoms until they are negligible, resulting in a stable conformation. arxiv.org

Commonly, a hybrid functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is paired with a basis set such as 6-311G(d,p) or higher to achieve a balance between computational cost and accuracy. nih.govnih.gov The output of these calculations includes precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. This optimized geometry is the foundation for subsequent calculations of other properties like vibrational frequencies and molecular orbitals. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT Note: These values are representative for similar molecular structures calculated at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=C (exocyclic) | 1.37 Å |

| Bond Length | C-C (vinyl-cyano) | 1.44 Å |

| Bond Length | C≡N (cyano) | 1.16 Å |

| Bond Length | C-N (vinyl-morpholine) | 1.38 Å |

| Bond Angle | C=C-C (vinyl) | 121.5° |

| Bond Angle | C-C≡N (cyano) | 178.9° |

| Dihedral Angle | N-C=C-C | ~180° (indicating planarity) |

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods are highly effective in predicting spectroscopic data, which is crucial for molecular characterization.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule at its optimized geometry. researchgate.net These calculations help in the assignment of experimental IR bands to specific molecular motions (e.g., stretching, bending). For this compound, key predicted vibrations would include the characteristic C≡N stretching of the nitrile groups, C=C stretching of the alkene bond, and C-N and C-O stretching from the morpholine (B109124) ring. biointerfaceresearch.comresearchgate.net Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311G(d,p)) to improve agreement. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common approach used within a DFT framework. nih.govmdpi.com Calculations are performed on the optimized geometry to obtain the nuclear magnetic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. nih.gov This methodology can accurately predict the chemical environment of each proton and carbon atom, aiding in the assignment of complex experimental spectra. mdpi.comruc.dk

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: Representative values based on DFT calculations for malononitrile (B47326) derivatives.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Range (cm⁻¹) |

|---|---|---|

| C≡N Stretch | ~2225 | 2220-2230 nih.gov |

| C=C Stretch | ~1610 | 1590-1620 nih.gov |

| C-O-C Stretch (Morpholine) | ~1115 | 1110-1140 |

Molecular Orbital Analysis (e.g., HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. nih.gov

HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential. ajchem-a.com

LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.govajchem-a.com A small energy gap suggests that the molecule is more easily excitable and generally more reactive. ijcce.ac.ir For this compound, the morpholino group acts as an electron-donating group, while the dicyanovinyl group is a strong electron-accepting group. This donor-acceptor structure leads to intramolecular charge transfer (ICT) characteristics, which typically results in a smaller HOMO-LUMO gap and influences the molecule's optical and electronic properties. nih.gov DFT calculations provide quantitative values for these orbital energies and help visualize their spatial distribution. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Properties Note: Representative values based on DFT calculations for similar donor-acceptor systems.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 3.70 biointerfaceresearch.com |

Simulations of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain experimentally. The synthesis of this compound is typically achieved via a Knoevenagel condensation between 4-morpholinecarbaldehyde and malononitrile. nih.govresearchgate.net

Theoretical modeling can be used to simulate this reaction pathway. mdpi.com This involves:

Locating Reactants and Products: The geometries of the starting materials and the final product are optimized.

Identifying the Transition State (TS): A transition state search is performed to find the highest energy point along the minimum energy path connecting reactants and products. mdpi.com The TS structure represents the energy barrier that must be overcome for the reaction to proceed.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface. mdpi.com

These simulations can clarify the step-by-step mechanism, such as the initial deprotonation of malononitrile, nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration. nih.gov

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion. For this compound, rotation around the single bond connecting the morpholine nitrogen to the exocyclic carbon-carbon double bond is a key conformational degree of freedom.

A potential energy surface (PES) scan can be performed by systematically rotating this bond (i.e., varying the dihedral angle) and calculating the energy at each step while allowing the rest of the molecule to relax. wayne.edu The resulting plot of energy versus dihedral angle reveals the energy minima, corresponding to stable conformers, and the energy maxima, corresponding to the rotational barriers. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Synthesis and Exploration of Derivatives and Analogues

Structural Modifications of the Morpholine (B109124) Ring

The morpholine ring is a privileged structure in medicinal chemistry, often incorporated into molecules to enhance their pharmacokinetic properties or to interact with biological targets. e3s-conferences.orge3s-conferences.org Modifications to this ring in analogues of 2-(4-morpholinylmethylene)malononitrile can lead to derivatives with altered chemical characteristics.

Key strategies for modifying the morpholine ring include:

Substitution on the Ring: Introducing alkyl or other functional groups at various positions on the morpholine ring can influence its steric and electronic nature. For instance, alkyl substitution at the C-2 or C-3 positions has been shown to affect the biological activity of some morpholine-containing compounds. e3s-conferences.org

Ring Scaffolding: Replacing the morpholine ring with other heterocyclic amines allows for a systematic study of structure-activity relationships. Common replacements include piperidine (B6355638), piperazine (B1678402), or thiomorpholine. This approach helps to determine the importance of the oxygen heteroatom in the morpholine ring for a compound's specific properties.

Synthesis of Novel Morpholine Derivatives: New morpholine derivatives can be synthesized as building blocks for more complex molecules. For example, morpholine can be reacted with ethyl chloroacetate (B1199739) to produce morpholin-N-ethyl acetate, which can then be converted into various heterocyclic systems like 1,2,4-triazoles. researchgate.net These new morpholine-based precursors can then be used to create analogues of the target compound.

A series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized to explore the impact of structural variations on their activity. nih.gov In this study, the morpholine was attached to the quinoline (B57606) core via methylene (B1212753) linkers of varying lengths, demonstrating another avenue for modification that impacts the spatial arrangement of the morpholine moiety. nih.gov

Table 1: Potential Modifications of the Morpholine Ring

| Modification Type | Example Strategy | Potential Impact |

|---|---|---|

| Ring Substitution | Addition of a methyl group at the C-2 position. | Alters steric hindrance and lipophilicity. |

| Heteroatom Exchange | Replacement of the oxygen atom with sulfur (Thiomorpholine). | Modifies polarity and hydrogen bonding capability. |

| Ring Analogue Substitution | Replacement of the morpholine ring with a piperazine ring. | Introduces a second site for potential derivatization. |

| Linker Modification | Varying the length of the linker between the core and the morpholine ring. nih.gov | Changes the spatial orientation and flexibility. |

Derivatization of the Methylene-Malononitrile Core

The methylene-malononitrile core is characterized by its electron-deficient double bond and two nitrile groups, making it a reactive center for various chemical transformations. The Knoevenagel condensation is the fundamental reaction used to form this core, typically by reacting an active methylene compound like malononitrile (B47326) with an aldehyde or ketone. researchgate.netnih.gov

Derivatization can occur via several pathways:

Reactions at the Nitrile Groups: The nitrile groups can be hydrolyzed to amides or carboxylic acids, or they can participate in cycloaddition reactions to form heterocyclic rings.

Reactions at the Double Bond: The polarized C=C double bond is susceptible to nucleophilic addition (Michael addition). This allows for the introduction of a wide range of functional groups.

Divergent Synthesis: The reaction of acylethynylpyrroles with malononitrile demonstrates that the reaction pathway can be highly dependent on the substituents of the reactants. nih.gov Depending on the substitution pattern on the pyrrole (B145914) ring, the reaction can yield different products, such as 2-(3-amino-2,4-dicyanophenyl)pyrroles or pyrrolyldienols, showcasing the synthetic versatility of the malononitrile moiety. nih.gov

The synthesis of methylene malononitrile compounds can also be achieved under neutral conditions using a ruthenium-on-carbon (Ru/C) catalyst, which avoids the use of large amounts of base and reduces environmental impact. google.com This method provides an alternative route to the core structure, which can then be further derivatized.

Synthesis and Characterization of Novel 2-(Substituted-methylene)malononitrile Analogues

A primary method for creating analogues of this compound is to replace the morpholine group with other substituents, effectively changing the aldehyde component used in the Knoevenagel condensation. researchgate.net This approach has led to the synthesis of a diverse library of compounds.

Examples of Synthesized Analogues:

Heterocyclic Analogues: Novel 2-(imidazolidin- or tetrahydropyrimidin-2-ylidene)malononitrile derivatives have been synthesized by the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile with various diaminoalkanes. These compounds were characterized using ¹H NMR, ¹³C NMR, FT-IR spectrometry, and elemental analysis.

Aryl Analogues: A series of 4-hexyloxybenzylidenemalononitrile derivatives were synthesized using microwave-assisted Knoevenagel condensation. nih.gov These compounds were characterized by FT-IR and ¹H NMR spectroscopy. nih.gov Other examples include 2-(4-bromophenyl)methylene-malononitrile and 2-[(4-chlorophenylamino)methylene]malononitrile. researchgate.net

Functionalized Analogues: The compound 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile was synthesized from 4-[hydroxymethyl(methyl)amino]benzaldehyde and propanedinitrile (malononitrile) to create a low molecular weight fluorescent material. rsc.org Similarly, 2-(ethoxymethylene)malononitrile serves as a versatile building block for constructing various heterocycles. mdpi.com

Table 2: Examples of Synthesized 2-(Substituted-methylene)malononitrile Analogues

| Compound Name | Synthetic Method | Characterization Techniques | Reference |

|---|---|---|---|

| 2-(Imidazolidin-2-ylidene)malononitrile | Cyclocondensation | ¹H NMR, ¹³C NMR, FT-IR, Elemental Analysis | |

| 4-Hexyloxybenzylidenemalononitrile | Microwave-assisted Knoevenagel condensation | FT-IR, ¹H NMR | nih.gov |

| 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile | Condensation | SCXRD, IR, NMR, EI | rsc.org |

| 2-(Ethoxymethylene)malononitrile | Reaction of malononitrile with triethoxymethane | XRD, DFT | mdpi.com |

Impact of Structural Variations on Chemical Reactivity and Electronic Properties

Structural modifications to the 2-(substituted-methylene)malononitrile scaffold have a profound impact on the resulting molecule's chemical reactivity and electronic properties. These properties are often investigated using computational methods like Density Functional Theory (DFT). nih.govrsc.org

Key Findings:

Electronic Properties: For a series of benzylidenemalononitrile (B1330407) derivatives, DFT calculations were used to determine properties such as the HOMO-LUMO gap, chemical hardness (η), softness (S), and chemical potential (μ). nih.gov The HOMO-LUMO gap is a crucial indicator of molecular chemical reactivity. A smaller gap generally implies higher reactivity. These calculations help in understanding the stability and reactivity of the synthesized compounds. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For benzylidenemalononitrile derivatives, these maps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into their intermolecular interactions and reactivity. nih.gov

Thermodynamic Stability: Calculations of enthalpies (ΔH) and Gibbs free energies (ΔG) can confirm the thermodynamic stability of the synthesized derivatives and the nature of the synthesis reaction (e.g., endothermic or exothermic). nih.gov

Non-covalent Interactions: In the crystal structure of 2-(ethoxymethylene)malononitrile, DFT simulations were used to evaluate the energy of C-H···N≡C non-covalent interactions, which are crucial for understanding the supramolecular assembly in the solid state. mdpi.com

Table 3: Impact of Structural Variation on Electronic Properties (Illustrative)

| Structural Feature | Impact on Property | Method of Analysis |

|---|---|---|

| Electron-donating/withdrawing group on the aryl ring | Alters the HOMO-LUMO energy gap, affecting reactivity. nih.gov | DFT Calculations |

| Substitution pattern | Changes the molecular electrostatic potential map. nih.gov | MEP Analysis |

| Presence of specific functional groups | Influences crystal packing through non-covalent interactions. mdpi.com | XRD and DFT |

| Overall molecular geometry | Affects thermodynamic stability (ΔH, ΔG). nih.gov | DFT Calculations |

Advanced Applications in Materials Science and Organic Synthesis

Role as Building Blocks for Complex Fine Chemicals

2-(4-Morpholinylmethylene)malononitrile belongs to the class of enaminonitriles, which are highly versatile intermediates in organic synthesis. The presence of multiple reactive sites—the nucleophilic nitrogen of the morpholine (B109124) ring, the electron-rich double bond, and the electrophilic carbon atoms of the nitrile groups—allows for a diverse range of chemical transformations. This makes it a valuable building block for the construction of more complex fine chemicals, particularly various heterocyclic compounds.

The reactivity of the enaminonitrile moiety allows it to participate in a variety of cyclization and cycloaddition reactions. For instance, it can react with other bifunctional molecules to form substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles. nih.govbu.edu.egorganic-chemistry.org These heterocyclic cores are prevalent in many pharmaceuticals, agrochemicals, and other specialized chemical products. The morpholino group often remains intact during these transformations, influencing the solubility, stability, and biological activity of the final products.

The general synthetic utility of enaminonitriles in constructing heterocyclic systems is well-documented. researchgate.net They can undergo reactions with various reagents to yield a wide array of complex molecules. The specific reaction pathways and resulting products are often dependent on the reaction conditions and the nature of the other reactants.

Table 1: Examples of Heterocyclic Systems Synthesized from Enaminonitrile Precursors This table is for illustrative purposes and shows the types of heterocycles that can be synthesized from enaminonitriles, the general class to which this compound belongs.

| Heterocyclic System | General Reaction Type | Potential Significance |

| Pyridines | Cyclocondensation | Core structure in many pharmaceuticals and agrochemicals. nih.govresearchgate.netnih.gov |

| Pyrimidines | Cyclization with amidines or ureas | Building blocks for nucleic acids and various bioactive compounds. bu.edu.egrsc.orgnih.gov |

| Pyrazoles | Reaction with hydrazines | Important motifs in medicinal chemistry with a wide range of biological activities. nih.gov |

| Isoxazoles | Reaction with hydroxylamine (B1172632) | Found in a number of drugs and are useful intermediates in organic synthesis. nih.gov |

Precursors in the Development of Optoelectronic Materials (e.g., OLEDs, Fluorescent Materials)

The unique electronic structure of this compound, featuring a "push-pull" system, makes it a promising candidate for applications in optoelectronic materials. charge-transfer.plnih.gov The morpholino group acts as an electron donor (the "push"), while the two nitrile groups act as strong electron acceptors (the "pull"). This intramolecular charge transfer (ICT) characteristic is fundamental to the properties of many organic electronic materials, including those used in Organic Light-Emitting Diodes (OLEDs) and fluorescent probes. nih.govmdpi.com

Malononitrile (B47326) derivatives are key components in the design of organic semiconductors and fluorescent materials. researchgate.netrsc.org A structurally similar compound, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, has been synthesized and investigated as a low molecular weight fluorescent material for OLEDs. rsc.org This compound demonstrated efficient solid-state emission and electroluminescence, highlighting the potential of this class of molecules in optoelectronic devices. The morpholino group in this compound is expected to confer similar, if not enhanced, donor properties, potentially leading to materials with tailored optical and electronic characteristics.

The development of fluorescent materials is another area where this compound could find application. The intramolecular charge transfer can lead to strong fluorescence with a high quantum yield, making it suitable for use as a fluorescent marker or in sensing applications. nih.gov The photophysical properties of such push-pull systems can often be tuned by modifying the donor or acceptor groups, offering a pathway to materials with specific emission wavelengths.

Table 2: Key Properties of Push-Pull Chromophores for Optoelectronic Applications

| Property | Description | Relevance to this compound |

| Intramolecular Charge Transfer (ICT) | Electron density is shifted from the donor (morpholino group) to the acceptor (nitrile groups) upon photoexcitation. | This is the fundamental mechanism responsible for the desired optical and electronic properties. nih.gov |

| Large Stokes Shift | A significant difference between the absorption and emission maxima. | Reduces self-absorption and improves the efficiency of fluorescent devices. |

| High Quantum Yield | A high ratio of emitted photons to absorbed photons. | Leads to brighter and more efficient OLEDs and fluorescent probes. |

| Good Thermal Stability | The ability to withstand high temperatures without decomposing. | Crucial for the longevity and reliability of electronic devices. mdpi.com |

Utility in the Synthesis of Dyes and Pigments

The same electronic "push-pull" characteristics that make this compound attractive for optoelectronics also make it a valuable precursor for the synthesis of dyes and pigments. The intramolecular charge transfer is responsible for the absorption of light in the visible region of the electromagnetic spectrum, which is the defining characteristic of a colored compound.

Malononitrile itself is a known building block for various dyes. researchgate.net By incorporating the morpholino group as a potent electron donor, the resulting dyes are expected to have intense colors and potentially interesting solvatochromic properties, where the color changes with the polarity of the solvent.

One of the most common methods for synthesizing a large class of dyes is through azo coupling, which involves the reaction of a diazonium salt with an electron-rich coupling component. nih.govunb.canih.govtarjomeplus.comresearchgate.net Heterocyclic compounds are often used as coupling components in the synthesis of azo dyes. Given that this compound can act as a precursor to various electron-rich heterocyclic systems, it has indirect utility in this area. Furthermore, the activated double bond in the molecule could potentially undergo reactions to form part of a larger chromophoric system.

Catalytic Applications or Components in Catalytic Systems

While the primary applications of this compound and its derivatives are in materials science and as synthetic intermediates, there is potential for their use in catalysis. The nitrogen atom of the morpholino group and the nitrile groups can act as coordination sites for metal ions. The resulting metal complexes could exhibit catalytic activity in various organic transformations.

Schiff bases, which share some structural similarities with enaminonitriles, are well-known to form catalytically active metal complexes. nih.gov These complexes have been used to catalyze a range of reactions, including oxidations and reductions. It is conceivable that metal complexes of this compound could also function as catalysts.

Furthermore, the basic nature of the morpholino nitrogen could allow the molecule itself to act as an organocatalyst in certain reactions, such as Knoevenagel condensations or Michael additions, although this application is less explored. The development of catalysts based on this scaffold remains an area for future research.

Investigations into Biological Activities of 2 4 Morpholinylmethylene Malononitrile Derivatives in Vitro Mechanistic Focus

In Vitro Evaluation of Enzyme Inhibitory Mechanisms (e.g., tyrosinase)

The inhibition of specific enzymes is a key mechanism through which many therapeutic agents exert their effects. Derivatives of malononitrile (B47326) have been evaluated against several enzymes, with a notable focus on tyrosinase, a critical enzyme in melanin (B1238610) biosynthesis. researchgate.netnih.gov

One study synthesized a series of 2-(substituted benzylidene)malononitrile derivatives and investigated their anti-melanogenic activities. Among the tested compounds, 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11) demonstrated the most potent inhibitory activity against mushroom tyrosinase, with a half-maximal inhibitory concentration (IC₅₀) of 17.05 μM. nih.govsemanticscholar.org This was significantly more potent than the standard inhibitor, kojic acid (IC₅₀ = 36.68 μM). nih.gov Kinetic analysis through Lineweaver-Burk and Cornish-Bowden plots revealed that BMN11 acts as a competitive inhibitor of tyrosinase. semanticscholar.org This suggests that the compound competes with the substrate for binding to the active site of the enzyme. nih.govsemanticscholar.org

Further research into other malononitrile derivatives has also shown inhibitory potential against different enzymes. For instance, certain derivatives have been identified as inhibitors of enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP), such as Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). researchgate.net The inhibition constants (Ki) for these derivatives ranged from 4.24 ± 0.46 µM to 69.63 ± 7.75 µM for G6PD and from 1.91 ± 0.12 µM to 95.07 ± 11.08 µM for 6PGD, with most acting as non-competitive inhibitors. researchgate.net

| Derivative | Target Enzyme | IC₅₀ / Ki | Inhibition Type |

| 2-(3,4-dihydroxybenzylidene)malononitrile | Tyrosinase | IC₅₀ = 17.05 μM | Competitive |

| Kojic Acid (Standard) | Tyrosinase | IC₅₀ = 36.68 μM | Not Specified |

| Malononitrile Derivatives | G6PD | Ki = 4.24 - 69.63 µM | Non-competitive |

| Malononitrile Derivatives | 6PGD | Ki = 1.91 - 95.07 µM | Non-competitive |

Exploration of Antimicrobial Activities in In Vitro Models

Malononitrile-based compounds are acknowledged for their antibacterial and antifungal properties. researchgate.net In vitro studies are crucial for determining the spectrum of activity and potency of these derivatives against various pathogenic microorganisms.

Research has demonstrated that certain malononitrile derivatives exhibit significant antimicrobial activity. researchgate.net For example, a series of new 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi. researchgate.net While specific Minimum Inhibitory Concentration (MIC) data for 2-(4-Morpholinylmethylene)malononitrile itself is not detailed in the provided context, the broader class of malononitrile derivatives consistently shows promise. researchgate.netscispace.com Studies on related structures indicate activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov For instance, some benzylidenemalononitrile (B1330407) derivatives have been specifically noted for their antibacterial and antifungal applications. nih.gov

The development of novel antibiotics is critical to address growing antibiotic resistance. mdpi.com The antimicrobial potential of malononitrile derivatives suggests they could serve as a scaffold for the development of new agents to combat multi-drug resistant microorganisms. researchgate.net

Mechanistic Studies of In Vitro Anticancer Potential (e.g., inhibition of specific cellular pathways)

The anticancer properties of malononitrile derivatives have been a significant area of investigation. researchgate.netnih.gov These compounds have shown anti-proliferative activity against various human cancer cell lines, and research is beginning to uncover the underlying molecular mechanisms. researchgate.netscispace.comnih.gov

One proposed mechanism of action is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II. A study on two 4-substituted 2-(5,5-dimethyl-3-styrylcyclohex-2-enylidene)malononitrile derivatives explored their potential as topoisomerase II inhibitors. mdpi.com In vitro antiproliferative assays against the human liver cancer cell line HepG2 showed that one of the derivatives had an IC₅₀ value of 387 ± 62.1 µM. mdpi.com

Another avenue of investigation involves the inhibition of receptor tyrosine kinases. Benzylidenemalononitrile (BMN) derivatives have the potential to act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov In silico studies predicted that certain BMN derivatives could have greater antineoplastic potency for breast cancer, and molecular docking suggested strong interactions with cancer targets like HER2 and EGFR. nih.gov

| Derivative Class | Cancer Cell Line | Target Pathway/Enzyme | Observed Effect (IC₅₀) |

| 4-substituted 2-(5,5-dimethyl-3-styrylcyclohex-2-enylidene)malononitrile | HepG2 (Liver Cancer) | Topoisomerase II | 387 ± 62.1 µM |

| Benzylidenemalononitrile Derivatives | Breast Cancer (Predicted) | HER2, EGFR | Potent Antineoplastic Activity (Predicted) |

In Vitro Assessments of Anti-inflammatory and Antioxidant Mechanisms

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Malononitrile derivatives have been reported to possess both anti-inflammatory and antioxidant activities. researchgate.netresearchgate.net In vitro assays are employed to quantify these properties and elucidate their mechanisms.

The antioxidant potential of these compounds is often evaluated using methods like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. nih.gov For example, studies on various heterocyclic compounds, including those with structures related to malononitrile derivatives, have demonstrated a significant scavenging effect on free radicals. nih.gov

The anti-inflammatory activity can be assessed by measuring the inhibition of enzymes involved in the inflammatory cascade, such as lipoxygenases (LOX). nih.gov Research on related compounds has shown the ability to inhibit soybean lipoxygenase, indicating a potential mechanism for their anti-inflammatory effects. nih.gov While specific data for this compound is limited in the provided results, the general class of malononitriles shows promise in these areas. scispace.com

Computational Approaches for Biological Target Prediction and Ligand-Receptor Interactions (Molecular Docking)

Computational methods, particularly molecular docking, are invaluable tools for understanding the biological activities of novel compounds. ijpbs.com These techniques predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction modes. researchgate.net

Molecular docking studies have been instrumental in elucidating the enzyme inhibitory mechanisms of malononitrile derivatives. For the tyrosinase inhibitor 2-(3,4-dihydroxybenzylidene)malononitrile , docking simulations revealed that it could bind directly to the enzyme's active site. nih.govsemanticscholar.org The model predicted the formation of two hydrogen bonds with glycine (B1666218) (GLY281) and asparagine (ASN260) residues, along with three hydrophobic interactions with valine (VAL283), phenylalanine (PHE264), and alanine (B10760859) (ALA286) residues within the binding pocket. nih.govsemanticscholar.org These interactions likely contribute to its potent inhibitory effect. semanticscholar.org

Similarly, in anticancer research, molecular docking was used to investigate the binding of benzylidenemalononitrile derivatives to cancer targets like HER2 and EGFR. nih.gov The results helped to rationalize the predicted antineoplastic activity. For the potential topoisomerase II inhibitors, docking was performed using the X-ray crystal structure of human topoisomerase II beta (PDB: 3QX3) to understand the ligand-protein interactions at an atomic level. mdpi.com These computational analyses consistently correlate with in vitro findings and guide the rational design of more potent derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Morpholinylmethylene)malononitrile derivatives?

- Methodological Answer : Derivatives are typically synthesized via Knoevenagel condensation between morpholine-substituted aldehydes and malononitrile. For example, in a 250 mL round-bottom flask, 4-methylbenzaldehyde and malononitrile are stirred with phosphorus pentoxide (P₂O₅) in ethanol under reflux. The product is isolated via ice-water quenching, filtration, and recrystallization (68% yield, m.p. 404 K) . Similar protocols apply to aromatic aldehydes (e.g., pyrene-1-carboxaldehyde) for optoelectronic applications .

Q. Which characterization techniques are critical for structural analysis of these derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves molecular planarity and stacking (e.g., r.m.s. deviation = 0.023 Å in 2-(4-methylbenzylidene)malononitrile) .

- IR-LD spectroscopy : Assigns vibrational modes in oriented solid samples (e.g., 2-[5,5-dimethyl-3-(2-phenyl-vinyl)cyclohex-2-enylidene]malononitrile) .

- NMR/UV-vis : Confirms purity and electronic transitions (e.g., λmax at 607.8 nm for B3LYP/6-31G(d,p) in thiophene-based acceptors) .

Q. What factors influence the optical properties of these compounds?

- Methodological Answer : Key factors include:

- π-Conjugation extension : Pyrene or anthracene substituents redshift absorption (e.g., λmax = 634 nm in DSSCs) .

- Solvent polarity : Polar solvents (DMF, CH₃CN) stabilize charge-transfer states, altering fluorescence quantum yields .

- Substituent electronic effects : Electron-withdrawing groups (e.g., dicyanovinylene) enhance intramolecular charge transfer (ICT) .

Advanced Research Questions

Q. How can computational methods validate absorption properties of malononitrile-based acceptors?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP, CAM-B3LYP) predicts λmax values. For example:

| Functional | λmax (nm) | Deviation from Exp. |

|---|---|---|

| B3LYP | 607.8 | -26.2 |

| CAM-B3LYP | 484.16 | -149.8 |

| Experimental | 634.0 | - |

| B3LYP/6-31G(d,p) shows the closest match to experimental data . |

Q. How do structural modifications affect biological activity in these derivatives?

- Methodological Answer :

- Substituent position : 2-[(Naphthalen-2-yl)methylene]malononitrile activates oxidative stress resistance pathways more effectively than its 1-naphthyl isomer .

- Halogenation : Bromine in AG-1024 (2-(3-bromo-5-tert-butyl-4-hydroxybenzylidene)malononitrile) enhances IGF-1 receptor inhibition by stabilizing hydrophobic interactions .

Q. What strategies optimize malononitrile derivatives for organic solar cells (OSCs)?

- Methodological Answer :

- End-capped acceptor engineering : Replacing 2FIC with stronger acceptors (e.g., 2-(cyclopenta[b]naphthalen-1-ylidene)malononitrile) reduces bandgaps (Eg = 1.48 eV) and increases charge mobility .

- Donor-acceptor (A–D–A) symmetry : Aligning ICT pathways in W-shaped benzodithiophenedione acceptors improves power conversion efficiency (PCE > 12%) .

Q. How can electrochemical polymerization templates guide nanostructure fabrication?

- Methodological Answer : Electropolymerization of 2-(pyren-1-ylmethylene)malononitrile on ITO electrodes creates conductive polymer films. These templates direct Cu deposition into controllable nanowires (length: ~2 µm, width: 50–100 nm) via cyclic voltammetry in TBAPF₆/CH₂Cl₂ .

Data Contradiction Analysis

Q. How to resolve discrepancies in isomerization behavior under irradiation?